molecular formula C15H21N5O B2415200 5-Methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine CAS No. 2415586-75-1

5-Methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine

Cat. No.: B2415200
CAS No.: 2415586-75-1
M. Wt: 287.367
InChI Key: WSYHMCIKQGUQMY-UHFFFAOYSA-N
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Description

5-Methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine and imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and piperidine intermediates, followed by their coupling with the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways . The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

5-methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-12-7-17-15(18-8-12)21-14-3-5-20(6-4-14)10-13-9-16-11-19(13)2/h7-9,11,14H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYHMCIKQGUQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CN=CN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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